2-Chloro-N,N-diethyl-5-hydroxybenzamide
Description
Properties
IUPAC Name |
2-chloro-N,N-diethyl-5-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)9-7-8(14)5-6-10(9)12/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSHCJRTBYUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N,N-diethyl-5-hydroxybenzamide involves multiple steps, typically starting with the chlorination of a benzamide derivative. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Chloro-N,N-diethyl-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
2-Chloro-N,N-diethyl-5-hydroxybenzamide has shown promising results in antimicrobial assays. Studies indicate that compounds with chlorine substituents often exhibit enhanced antibacterial properties due to increased lipophilicity, allowing better membrane penetration.
- Case Study : In vitro tests demonstrated that derivatives of chlorinated benzamides, including this compound, exhibit significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 5 |
| This compound | S. aureus | 8 |
Anti-inflammatory Properties
Research has indicated that chlorinated compounds can also possess anti-inflammatory effects. The presence of the hydroxyl group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines.
- Case Study : A study on similar chlorinated benzamides revealed a reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
Drug Development
The unique structural features of this compound make it a candidate for drug development, particularly in designing new antimicrobial agents or anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chlorinated compounds. The introduction of chlorine and hydroxyl groups has been shown to enhance activity through mechanisms such as:
- Improved binding affinity to biological targets.
- Enhanced solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 2-Chloro-N,N-diethyl-5-hydroxybenzamide and related compounds:
*Note: Calculated molecular weight assumes formula C₁₁H₁₄ClNO₂.
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) enhance reactivity, whereas hydroxy and methoxy groups () influence hydrogen bonding and acidity .
Crystallographic and Spectroscopic Data
- The diethyl groups may introduce steric hindrance, affecting packing efficiency .
- Spectroscopic Characterization : NMR and IR () are standard for confirming amide and hydroxy functionalities. The target compound’s diethyl groups would produce distinct ¹H NMR signals (e.g., quartets for CH₂ and triplets for CH₃) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-N,N-diethyl-5-hydroxybenzamide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React 5-hydroxy-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by amidation with diethylamine in the presence of a base (e.g., pyridine) .
- Route 2 : Use oxalyl chloride in 1,2-dichloroethane with catalytic DMF to activate the carboxylic acid group, enabling efficient coupling with diethylamine under reflux .
- Critical Parameters : Temperature (>80°C for reflux), stoichiometric excess of diethylamine (1.5–2 equivalents), and inert atmosphere to minimize side reactions. Yields typically range from 65–85% depending on purity of precursors .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical Workflow :
- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 10.2 ppm (broad, -OH), δ 3.3–3.5 ppm (quartet, N-CH₂CH₃), and δ 7.2–7.8 ppm (aromatic protons). C NMR confirms the carbonyl (C=O) at ~165 ppm .
- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₁H₁₅ClNO₂: 228.08 g/mol) with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5–50 μM in COX-2 inhibition assays) may arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation of the hydroxyl group, affecting binding affinity .
- Cellular Models : Primary cells vs. immortalized lines (e.g., RAW 264.7 macrophages) show differential metabolic stability of the compound .
- Resolution : Standardize protocols (e.g., pH-controlled PBS buffers) and validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
- Design Framework :
- Modifications : Introduce substituents at the 5-hydroxy position (e.g., methoxy, sulfonamide) to enhance hydrogen bonding with catalytic residues .
- Testing : Screen derivatives in COX-1/COX-2 inhibition assays. For example, replacing the hydroxyl group with a methoxy reduces activity by ~70%, confirming its critical role .
- Computational Validation : Molecular docking (AutoDock Vina) identifies key interactions, such as the hydroxyl group with Tyr355 in COX-2 .
Q. What mechanisms underlie the compound’s instability in aqueous solutions, and how can formulations mitigate this?
- Degradation Pathways : Hydrolysis of the amide bond at pH > 8.0, confirmed by LC-MS detection of 5-hydroxy-2-chlorobenzoic acid as a degradation product .
- Stabilization Strategies :
- Lyophilization : Store as a lyophilized powder with cryoprotectants (e.g., trehalose) to reduce hydrolysis .
- Buffered Solutions : Use citrate buffers (pH 5.0–6.0) to slow degradation during in vitro assays .
Q. How does the compound interact with non-target proteins, and what experimental approaches validate specificity?
- Off-Target Profiling :
- Pull-Down Assays : Biotinylated analogs capture interacting proteins in cell lysates, analyzed via SDS-PAGE and LC-MS/MS .
- Thermal Shift Assay (TSA) : Monitor protein denaturation to identify stabilization effects (ΔTm > 2°C suggests binding) .
- Findings : The compound shows weak binding to carbonic anhydrase (Kd ~ 200 μM), necessitating structural refinement to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
